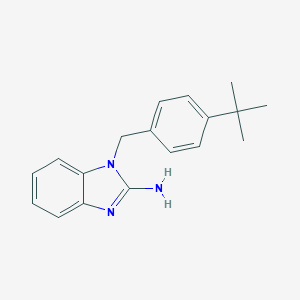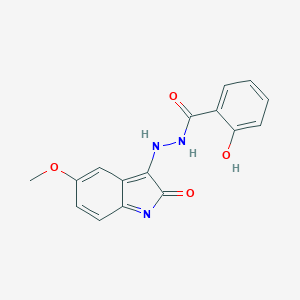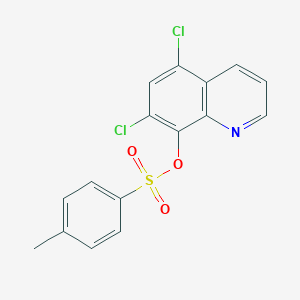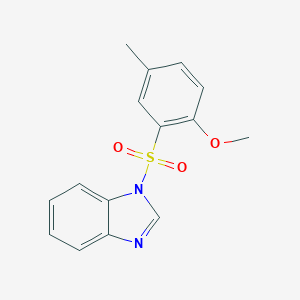
1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine, also known as TBB, is a chemical compound that has gained significant attention in scientific research due to its potential use as a selective inhibitor of protein kinase CK2. CK2 is a ubiquitous protein kinase that is involved in various cellular processes, including cell growth, proliferation, and survival. TBB has been shown to inhibit CK2 activity in vitro and in vivo, making it a promising tool for studying CK2 function and potential therapeutic applications.
Mecanismo De Acción
1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine is a selective inhibitor of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes. CK2 has been shown to phosphorylate a wide range of substrates, including transcription factors, signaling molecules, and cytoskeletal proteins. 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine binds to the ATP-binding site of CK2 and inhibits its activity, leading to decreased phosphorylation of CK2 substrates.
Biochemical and Physiological Effects:
1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has been shown to have various biochemical and physiological effects in cells and organisms. For example, 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has been shown to inhibit cell growth and induce apoptosis in cancer cells. 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has also been shown to reduce inflammation and oxidative stress in cells and tissues. Additionally, 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine in lab experiments include its specificity for CK2, its ability to inhibit CK2 activity in vitro and in vivo, and its potential use as a therapeutic agent for various diseases. However, the limitations of using 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine include its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine and its potential applications. For example, further studies are needed to investigate the potential therapeutic applications of 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine in cancer and neurodegenerative diseases. Additionally, studies are needed to investigate the potential off-target effects of 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine and to develop more potent and selective CK2 inhibitors. Finally, studies are needed to investigate the pharmacokinetics and toxicity of 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine in animal models and humans.
Métodos De Síntesis
1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine can be synthesized using various methods, including the reaction of 1,2-diaminobenzene with 4-tert-butylbenzyl chloride in the presence of a base, such as potassium carbonate. The resulting product can be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has been used in various scientific studies to investigate the role of CK2 in cellular processes and potential therapeutic applications. For example, 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that CK2 inhibition may be a potential strategy for cancer treatment. 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has also been used to study the role of CK2 in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C18H21N3 |
|---|---|
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
1-[(4-tert-butylphenyl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C18H21N3/c1-18(2,3)14-10-8-13(9-11-14)12-21-16-7-5-4-6-15(16)20-17(21)19/h4-11H,12H2,1-3H3,(H2,19,20) |
Clave InChI |
RHIXFPLWWKESHT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one](/img/structure/B246303.png)
![N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B246305.png)

![Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester](/img/structure/B246310.png)





![Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B246324.png)

![5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)

